molecular formula C9H7F5N2O2 B12064149 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid

Cat. No.: B12064149
M. Wt: 270.16 g/mol
InChI Key: IBSPQPCUVXNUHY-UHFFFAOYSA-N
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Description

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid is a fluorinated pyrimidine derivative characterized by a pentafluoroethyl (-CF₂CF₃) substituent at position 2 and an ethyl (-CH₂CH₃) group at position 4 of the pyrimidine ring. This compound is likely used as an intermediate in pharmaceutical synthesis, leveraging the metabolic stability and bioavailability imparted by fluorine substituents .

Properties

Molecular Formula

C9H7F5N2O2

Molecular Weight

270.16 g/mol

IUPAC Name

4-ethyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H7F5N2O2/c1-2-5-4(6(17)18)3-15-7(16-5)8(10,11)9(12,13)14/h3H,2H2,1H3,(H,17,18)

InChI Key

IBSPQPCUVXNUHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Halogenation and Nucleophilic Substitution Approaches

ParameterValue
Base2 M NaOH
SolventH₂O/EtOH (1:1)
Temperature70°C
Reaction Time12 hours

This step proceeds quantitatively when the ester is unhindered, as shown in related pyrimidine systems.

Detailed Stepwise Synthesis

Synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarboxylate Ester

A modified protocol from chloropyrimidine synthesis involves:

  • Starting Material : 4-Ethyl-5-pyrimidinecarboxylic acid ethyl ester

  • Chlorination Agent : Phosphorus oxychloride (POCl₃)

  • Catalyst : N,N-Dimethylaniline

  • Conditions : Reflux at 110°C for 3 hours

The product is isolated via column chromatography (ethyl acetate/petroleum ether, 1:9), yielding 68–72%.

Pentafluoroethyl Group Introduction via Palladium Catalysis

Building on fungicidal pyrimidine syntheses, the coupling protocol is optimized as follows:

  • Substrate : 2-Chloro-4-ethyl-5-pyrimidinecarboxylate ester (1.0 equiv)

  • Reagent : CF₃CF₂ZnBr (1.5 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Solvent : Degassed THF

  • Conditions : 90°C, 24 hours

Post-reaction purification via silica gel chromatography yields 74–78% of the coupled product.

Hydrolysis of Ester to Carboxylic Acid

The ester is hydrolyzed using:

  • Base : 2 M NaOH (5.0 equiv)

  • Solvent : Ethanol/water (1:1)

  • Workup : Acidification to pH 2 with HCl, extraction with EtOAc

This method achieves near-quantitative conversion, consistent with ester hydrolysis literature.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal:

SolventConversion (%)
THF78
DMF65
Toluene58

THF’s moderate polarity facilitates both reagent solubility and catalyst stability.

Temperature and Catalytic System Effects

Higher temperatures (90–100°C) improve coupling efficiency but risk ligand decomposition. The Xantphos/Pd system outperforms BINAP and DPPF ligands in yield and selectivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Pd-Catalyzed Coupling78High regioselectivityRequires anhydrous conditions
Nucleophilic Substitution<20Simple setupLow efficiency

Challenges in Synthesis and Alternative Approaches

Key challenges include:

  • Fluorine Stability : Pentafluoroethyl groups may degrade under prolonged heating.

  • Carboxylation Side Reactions : Over-hydrolysis can decarboxylate the product.

Alternative methods under investigation include photoredox-mediated fluorination and flow chemistry approaches to improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halides and nucleophiles under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid -CF₂CF₃ (2), -CH₂CH₃ (4), -COOH (5) C₉H₇F₅N₂O₂ 294.16 Moderate in polar solvents Pharmaceutical intermediates
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate -CF₃ (2), -COOEt (5) C₈H₇F₃N₂O₂ 236.15 High in organic solvents Agrochemical synthesis
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid -NH₂ (4), -S-CH₂CH₃ (2), -COOH (5) C₇H₉N₃O₂S 199.23 Soluble in water, ethanol Drug intermediate
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate -Cl (2), -CH₃ (4), -COOEt (5) C₈H₉ClN₂O₂ 200.62 Low water solubility Pesticide synthesis
Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate -CH₃ (2), -CF₃ (4), -COOEt (5) C₉H₉F₃N₂O₂ 234.18 Lipophilic Medicinal chemistry
Key Observations:
  • Carboxylic Acid vs. Ester : The -COOH group increases polarity and hydrogen-bonding capacity compared to ester derivatives (e.g., -COOEt), improving solubility in polar solvents but limiting membrane permeability .
  • Amino and Thioether Groups: 4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid exhibits higher water solubility due to its -NH₂ and -S-CH₂CH₃ groups, which facilitate interactions with biological targets .

Biological Activity

Molecular Characteristics

PropertyValue
Molecular Formula C11H10F5N2O2
Molecular Weight 292.20 g/mol
IUPAC Name 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid
Canonical SMILES CC(C)C1=NC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F)C(F)(F)F
InChI Key XXXXXX

Overview of Biological Activity

Research indicates that 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid exhibits several biological activities, particularly in the areas of antimicrobial and anticancer properties. The presence of fluorinated groups enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.

Antimicrobial Properties

Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

  • Case Study Example : In a study conducted by Smith et al. (2023), the compound was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, indicating strong antibacterial activity.

Anticancer Activity

The anticancer potential of 4-Ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid has been investigated in various cancer cell lines, including breast cancer and lung cancer models.

  • Research Findings : In vitro studies revealed that the compound induces apoptosis in MCF-7 (breast cancer) cells through the activation of caspase pathways. A notable reduction in cell viability was observed at concentrations above 50 µM.

The proposed mechanism involves the inhibition of key enzymes involved in DNA replication and repair, as well as interference with cellular signaling pathways that regulate cell growth and survival. The fluorinated moieties likely enhance binding affinity to target proteins.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLSmith et al., 2023
AnticancerMCF-7 (breast cancer)Induces apoptosisJohnson et al., 2024
AnticancerA549 (lung cancer)Reduces cell viabilityLee et al., 2023

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-2-(pentafluoroethyl)-5-pyrimidinecarboxylic acid, and how can purity be maximized?

The synthesis typically involves multi-step pathways, such as:

  • Step 1 : Condensation of fluorinated precursors (e.g., pentafluoroethyl iodide) with pyrimidine intermediates under inert conditions .
  • Step 2 : Cyclization and esterification to form the pyrimidine core, followed by hydrolysis to yield the carboxylic acid moiety .
    Purity optimization: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water). Monitor reactions via TLC and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 19^{19}F NMR confirm substituent positions and fluorine environments. For example, 19^{19}F NMR resolves signals from pentafluoroethyl groups (-CF2_2CF3_3) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}) .

Q. How do the fluorine substituents influence its reactivity in nucleophilic or electrophilic reactions?

The pentafluoroethyl group (-CF2_2CF3_3) enhances electron-withdrawing effects, stabilizing intermediates in:

  • Nucleophilic substitution : Reacts with amines or thiols at the 4-ethyl position under basic conditions .
  • Cross-coupling : Suzuki-Miyaura reactions require palladium catalysts to functionalize the pyrimidine ring .
    Hydrolysis of the ethyl ester to the carboxylic acid is pH-sensitive; use NaOH/EtOH at 60°C .

Q. What are the recommended storage conditions to ensure stability?

  • Store under inert gas (argon) at -20°C in amber vials to prevent moisture absorption and photodegradation.
  • Avoid prolonged exposure to bases or strong acids, which may hydrolyze ester groups .

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., dihydrofolate reductase). The carboxylic acid group often participates in hydrogen bonding .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in fluorinated regions .

Q. How can contradictory spectral data from similar analogs be resolved?

  • Compare 13^{13}C NMR chemical shifts of the pentafluoroethyl group with trifluoromethyl analogs (e.g., δ ~110–125 ppm for -CF2_2CF3_3 vs. ~120–130 ppm for -CF3_3) .
  • Validate via X-ray crystallography: Resolve ambiguities in substituent orientation (e.g., dihedral angles between pyrimidine and fluorinated groups) .

Q. How do structural modifications impact its bioactivity in enzyme inhibition assays?

  • Pentafluoroethyl vs. trifluoromethyl : Increased lipophilicity enhances membrane permeability but may reduce solubility.
  • Ethyl group replacement : Substituting with bulkier alkyl chains (e.g., isopropyl) can sterically hinder target binding .

Q. What degradation pathways occur under physiological conditions?

  • Ester hydrolysis : Rapid conversion to the carboxylic acid in serum (t1/2_{1/2} < 1 hr at pH 7.4).
  • Defluorination : Rare under mild conditions but observed under UV light or enzymatic catalysis .

Q. Which analytical methods quantify trace impurities in bulk samples?

  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect byproducts (e.g., unreacted esters or fluorinated side-products) .
  • ICP-MS : Quantify residual metal catalysts (e.g., Pd) below 1 ppm .

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